2-(2-chlorophenoxy)-N-(5-(4-methoxybenzyl)thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-24-14-8-6-13(7-9-14)10-15-11-21-19(26-15)22-18(23)12-25-17-5-3-2-4-16(17)20/h2-9,11H,10,12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNHGYRDRXNEQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)COC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-chlorophenoxy)-N-(5-(4-methoxybenzyl)thiazol-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The compound's structure includes a thiazole ring, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 388.87 g/mol. The presence of a thiazole moiety contributes significantly to its biological activity, as thiazoles are frequently associated with antimicrobial and anticancer properties due to their ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit promising antimicrobial effects. For instance, studies have shown that derivatives of thiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial lipid biosynthesis or interference with essential metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Antimicrobial | |
| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Antibacterial |
Anticancer Activity
In vitro studies on the anticancer potential of thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7). The cytotoxicity is often evaluated using assays like the Sulforhodamine B (SRB) assay, which measures cell viability and proliferation.
Case Study:
A study evaluating similar thiazole derivatives reported that compounds with methoxy substitutions exhibited enhanced activity against MCF7 cells, highlighting the importance of structural modifications in improving therapeutic efficacy.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | Data not specified | |
| 5-Aryl-1,3,4-thiadiazole derivatives | MCF7 | <10 | |
| 1,3-thiadiazole derivatives | HepG2 | IC50 < 20 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The thiazole ring is known to facilitate binding with enzymes or receptors involved in cancer progression and microbial resistance mechanisms.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various targets. The results indicate that the compound may effectively inhibit target proteins involved in cell proliferation and survival pathways in cancer cells.
Comparison with Similar Compounds
Structural Analogues in Thiazole-Acetamide Scaffolds
Key Compounds :
2-(4-Chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide (303093-71-2) Substituents: 4-Chlorophenoxy (acetamide), 3-methylbenzyl (thiazole). Molecular Weight: ~423 g/mol (estimated). The 4-chlorophenoxy vs. 2-chlorophenoxy substitution may alter steric interactions with target proteins .
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) Substituents: Ureido-thiadiazole-thio linker, 6-methylbenzothiazole. Molecular Weight: 456.56 g/mol. Comparison: The thiadiazole-thio moiety introduces additional hydrogen-bonding capacity, which may improve antiproliferative activity compared to the simpler phenoxy group in the target compound .
2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (4a)
- Substituents : 4-Fluorobenzylidene-thiazolidinedione, nitrobenzothiazole.
- Molecular Weight : 458.37 g/mol.
- Comparison : The thiazolidinedione warhead and nitro group enhance electron-withdrawing effects, likely improving VEGFR-2 inhibition but reducing metabolic stability relative to the target compound’s methoxy and chloro substituents .
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula from .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(2-chlorophenoxy)-N-(5-(4-methoxybenzyl)thiazol-2-yl)acetamide, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by sequential acylation and substitution. For example:
- Step 1 : Formation of the thiazole ring via Hantzsch thiazole synthesis using thiourea and α-halo ketones .
- Step 2 : Introduction of the 4-methoxybenzyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Acylation with 2-chlorophenoxyacetyl chloride in dichloromethane at 0–5°C to minimize side reactions .
- Critical Parameters : Solvent polarity (DMF for solubility vs. dichloromethane for reactivity), temperature control (exothermic acylation), and stoichiometric ratios (1:1.2 for acyl chloride:amine) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, thiazole C-2 resonance at δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 415.08) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and detect hydrolyzed byproducts .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., IC₅₀ variability in cancer cell lines) be systematically addressed?
- Experimental Design :
- Dose-Response Curves : Use 8–10 concentration points (1 nM–100 μM) across triplicate assays to minimize variability .
- Control Compounds : Include reference drugs (e.g., doxorubicin) and structurally similar analogs (e.g., fluorophenoxy derivatives) to contextualize potency .
- Mechanistic Studies : Combine cytotoxicity assays with target engagement assays (e.g., kinase inhibition profiling) to distinguish direct vs. off-target effects .
- Data Analysis : Apply Hill slope modeling to assess cooperativity and rule out assay artifacts (e.g., aggregation at high concentrations) .
Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?
- Approaches :
- Isosteric Replacement : Substitute the methoxy group with trifluoromethoxy to reduce Phase I oxidation .
- Prodrug Design : Mask the acetamide as a tert-butyl carbamate to enhance oral bioavailability .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict CYP3A4 binding sites and guide structural modifications .
- Validation : Compare microsomal stability (human liver microsomes, 1 hr) and plasma protein binding (equilibrium dialysis) of analogs .
Methodological Recommendations
- Contradictory Data Resolution : Use orthogonal assays (e.g., SPR for binding kinetics alongside cell viability) to validate target-specific effects .
- Synthetic Optimization : Employ flow chemistry for exothermic acylation steps to improve reproducibility and scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
